Benzyl-PEG18-alcohol

CAS No.:

Cat. No.: VC16019721

Molecular Formula: C43H80O19

Molecular Weight: 901.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H80O19 |

|---|---|

| Molecular Weight | 901.1 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C43H80O19/c44-6-7-45-8-9-46-10-11-47-12-13-48-14-15-49-16-17-50-18-19-51-20-21-52-22-23-53-24-25-54-26-27-55-28-29-56-30-31-57-32-33-58-34-35-59-36-37-60-38-39-61-40-41-62-42-43-4-2-1-3-5-43/h1-5,44H,6-42H2 |

| Standard InChI Key | IUJACCBWNAQFAP-UHFFFAOYSA-N |

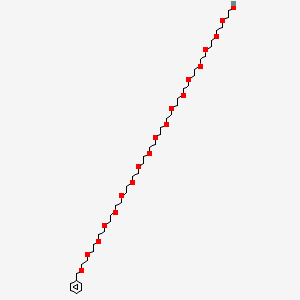

| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Benzyl-PEG18-alcohol (C₄₃H₈₀O₁₉, molecular weight 901.08 g/mol) consists of a benzyl group linked to an 18-unit polyethylene glycol chain terminated by a hydroxyl group . The PEG chain confers hydrophilicity, while the benzyl moiety introduces aromatic stability, enabling interactions with hydrophobic compounds.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₈₀O₁₉ |

| Molecular Weight | 901.08 g/mol |

| Appearance | Solid at room temperature |

| HS Tariff Code | 2934.99.9001 |

Synthesis Methods

The compound is synthesized via nucleophilic substitution or etherification reactions between benzyl alcohol and PEG18. Catalysts such as sodium hydride or acidic resins facilitate the formation of the ether bond, yielding a product purified through chromatography or crystallization.

Physicochemical Properties

Solubility and Stability

Benzyl-PEG18-alcohol exhibits solubility in polar solvents (e.g., water, DMSO) and limited solubility in non-polar media. Its stability is temperature-dependent, with recommended storage at -20°C for long-term preservation .

Table 2: Solubility Formulations for In Vivo Use

| Formulation | Components (Ratio) | Application |

|---|---|---|

| 1 | DMSO:Tween 80:Saline (10:5:85) | Intraperitoneal injection |

| 2 | DMSO:PEG300:Tween 80:Saline (10:40:5:45) | Intravenous infusion |

| 3 | DMSO:Corn oil (10:90) | Oral administration |

Thermal and Chemical Behavior

The compound remains stable under ambient conditions but degrades at elevated temperatures (>100°C). Its ether linkages resist hydrolysis in physiological pH ranges, making it suitable for prolonged drug release systems.

Applications in Pharmaceutical Sciences

Solubility Enhancement

Benzyl-PEG18-alcohol acts as a surfactant, reducing interfacial tension between hydrophobic drugs and aqueous media. For instance, it improves the bioavailability of anticancer agents like paclitaxel by forming micellar structures.

PROTAC Linkers

In proteolysis-targeting chimeras, Benzyl-PEG18-alcohol serves as a flexible linker connecting E3 ubiquitin ligase ligands to target protein binders. This configuration facilitates the ubiquitination and subsequent degradation of disease-causing proteins, such as androgen receptors in prostate cancer .

Mechanism of PROTAC Activity

-

Binding Phase: The PROTAC’s target ligand binds to the pathogenic protein.

-

Recruitment: The E3 ligase ligand recruits ubiquitin machinery.

-

Degradation: Ubiquitination marks the target for proteasomal destruction .

Cosmetic and Dermatological Uses

As a fragrance component and preservative, benzyl alcohol derivatives are incorporated into lotions and creams at concentrations ≤5%. Despite nonimmunologic reactions (e.g., contact urticaria) in sensitive individuals, regulatory bodies deem them safe for topical use .

| Application | Safe Concentration | Regulatory Body |

|---|---|---|

| Topical cosmetics | ≤5% | WHO, FDA |

| Hair dyes | ≤10% | Cosmetic Ingredient Review Panel |

Metabolic Pathway

Benzyl-PEG18-alcohol is metabolized to benzoic acid, which conjugates with glycine and excretes as hippuric acid. This pathway minimizes systemic accumulation, reducing toxicity risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume